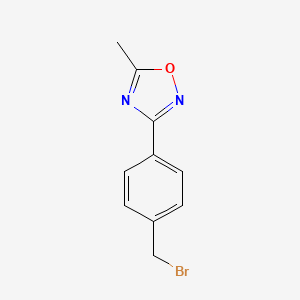

3-(4-(Bromometil)fenil)-5-metil-1,2,4-oxadiazol

Descripción general

Descripción

Synthesis Analysis

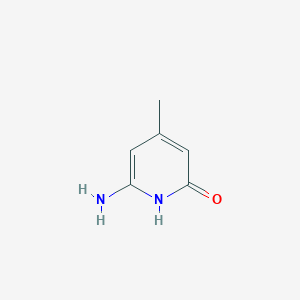

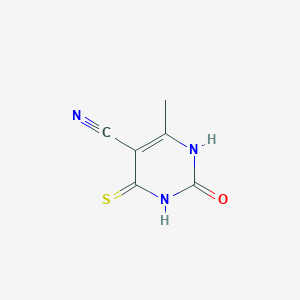

The synthesis of 1,2,4-oxadiazole derivatives has been explored through various methods. For instance, the reaction of 5-(difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds in the presence of sodium dithionite and sodium hydrogen carbonate in aqueous acetonitrile solution at ambient temperature has been reported to yield difluoromethylenated 1,2,4-oxadiazole-containing compounds . Another study describes the synthesis of 3-oxo-4-amino-1,2,3-oxadiazole from benzyl cyanide treated with nitric oxide in basic methanol, leading to a variety of derivatives . Additionally, heating 3-bromo-5-phenyl-1,2,4-oxadiazole with sodium azide in anhydrous dimethylformamide results in the formation of 3-dimethylamino-5-phenyl-1,2,4-oxadiazole derivatives .

Molecular Structure Analysis

The molecular structure and spectroscopy of synthesized 1,2,4-oxadiazole compounds have been characterized using various techniques. Theoretical calculations and spectroscopic analysis have been employed to understand the structure and stability of the synthesized compounds, such as the predominance of the amino tautomer over the N-hydroxide tautomer in the case of 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole . The structure elucidation of these compounds is crucial for understanding their reactivity and potential applications.

Chemical Reactions Analysis

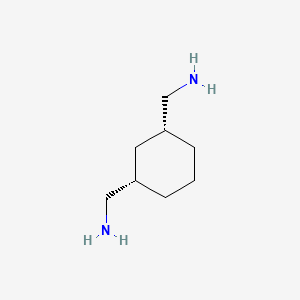

The reactivity of 1,2,4-oxadiazole derivatives has been studied in various chemical reactions. For example, the reaction of 2-(substituted hydrazino)-5-phenyl-1,3,4-oxadiazoles with bromine or lead tetra-acetate leads to the formation of new ring systems such as 1,2,4-triazolo[3,4-b][1,3,4]oxadiazoles, demonstrating the oxadiazole ring's nucleophilic properties . These reactions highlight the versatility of 1,2,4-oxadiazole derivatives in synthesizing novel heterocyclic compounds.

Physical and Chemical Properties Analysis

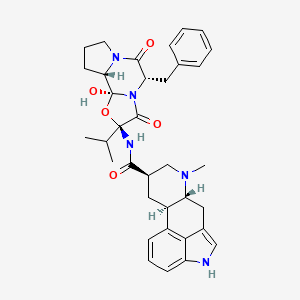

The physical and chemical properties of 1,2,4-oxadiazole derivatives have been investigated, revealing their potential in various applications. For instance, a series of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl have been synthesized and characterized, with one compound exhibiting optical limiting behavior, suggesting applications in optoelectronics . The antimicrobial activity of some new 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2yl]-2-styrylquinazoline-4(3H)-ones has also been evaluated, showing that these compounds possess significant antibacterial properties . Furthermore, a new series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides have been synthesized and screened for butyrylcholinesterase enzyme inhibition, indicating their potential as therapeutic agents .

Aplicaciones Científicas De Investigación

- BMPO sirve como un bloque de construcción versátil en la síntesis orgánica debido a su grupo bromometil. Los investigadores lo utilizan para crear moléculas más complejas, como intermediarios farmacéuticos .

- BMPO contiene una porción de ácido borónico, que es valiosa para detectar y unirse a dioles. Los investigadores estudian sus interacciones con otras moléculas, especialmente en el contexto de la detección de glucosa y los sistemas de administración de fármacos .

Síntesis Orgánica y Química Medicinal

Química del Ácido Borónico

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[4-(bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-7-12-10(13-14-7)9-4-2-8(6-11)3-5-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXSEDLZMUPKSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428187 | |

| Record name | 3-[4-(Bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

256956-42-0 | |

| Record name | 3-[4-(Bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

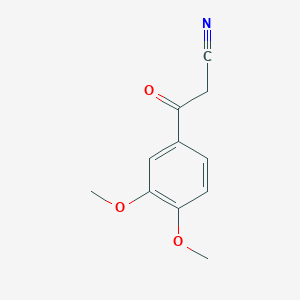

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

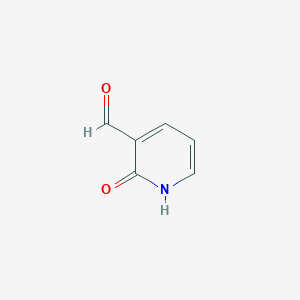

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.